molecular formula C10H16ClNS B2966194 Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride CAS No. 1909326-70-0

Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride

Cat. No.: B2966194
CAS No.: 1909326-70-0
M. Wt: 217.76
InChI Key: QXDBPGIZDLTXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride is a chemical compound with the molecular formula C10H16ClNS. It is known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phenylsulfanyl group attached to a propan-2-ylamine backbone, making it a valuable scaffold for the synthesis of other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride typically involves the reaction of 1-(phenylsulfanyl)propan-2-amine with methylating agents under controlled conditions. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl[1-(phenylsulfanyl)propan-2-yl]amine
  • 1-(Phenylsulfanyl)propan-2-amine
  • Methyl[1-(phenylsulfanyl)propan-2-yl]amine sulfate

Uniqueness

Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride is unique due to its specific combination of a phenylsulfanyl group and a methylated amine. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, the hydrochloride salt form enhances its solubility and stability, facilitating its use in different research and industrial settings .

Properties

IUPAC Name

N-methyl-1-phenylsulfanylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS.ClH/c1-9(11-2)8-12-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDBPGIZDLTXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=CC=CC=C1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.